1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole
CAS No.: 1350323-36-2
Cat. No.: VC2704929
Molecular Formula: C10H13IN2
Molecular Weight: 288.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350323-36-2 |
|---|---|
| Molecular Formula | C10H13IN2 |
| Molecular Weight | 288.13 g/mol |
| IUPAC Name | 1-cyclopent-3-en-1-yl-4-iodo-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C10H13IN2/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-9/h3-4,9H,5-6H2,1-2H3 |
| Standard InChI Key | HZYQHXLNAJOBML-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2CC=CC2)C)I |
| Canonical SMILES | CC1=C(C(=NN1C2CC=CC2)C)I |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its structure features a five-membered ring with two adjacent nitrogen atoms, a characteristic feature of pyrazole compounds. The molecule contains a cyclopent-3-enyl group attached to one of the nitrogen atoms, an iodine atom at the 4-position, and methyl groups at positions 3 and 5 of the pyrazole ring. This arrangement creates a unique chemical entity with significant potential for pharmaceutical applications and synthetic utility.
The compound's basic identification and physical properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1350323-36-2 |
| IUPAC Name | 1-cyclopent-3-en-1-yl-4-iodo-3,5-dimethylpyrazole |
| Molecular Formula | C₁₀H₁₃IN₂ |
| Molecular Weight | 288.13 g/mol |
| Physical State | Solid (at standard conditions) |
| Classification | Heterocyclic compound, Pyrazole derivative |
The molecular structure combines the aromaticity of the pyrazole ring with the flexibility of the cyclopent-3-enyl group, creating a molecule with diverse conformational possibilities. The presence of the iodine atom provides a reactive site for further synthetic modifications, while the methyl groups contribute to the molecule's lipophilicity and potentially to its biological activity profiles.
Structural Analysis and Conformation
The compound's structure exhibits specific geometrical parameters that define its three-dimensional arrangement. The bond angles within the pyrazole ring typically approximate 108°, consistent with the sp² hybridization of the constituent atoms. The connection between the cyclopent-3-enyl group and the pyrazole nitrogen creates a rotational axis that allows multiple conformational states, potentially influencing the compound's interaction with biological targets.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole typically employs methodologies centered around pyrazole formation followed by strategic functionalization. The primary synthetic route involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds or related precursors under specific reaction conditions. This approach leverages the well-established chemistry of heterocyclic synthesis to construct the pyrazole core with the desired substitution pattern.
A common synthetic pathway includes cyclocondensation reactions between aryl hydrazines and diketones or α,β-unsaturated carbonyl compounds, conducted under carefully controlled conditions to achieve the desired regioselectivity. The reaction environment typically employs aprotic solvents, with potential enhancement through catalytic systems involving copper salts or ionic liquids to optimize yield and selectivity profiles.
Pharmacological Activities and Applications
Anti-inflammatory and Analgesic Properties
Pyrazole derivatives, including 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole, have demonstrated significant potential in anti-inflammatory and analgesic applications. These therapeutic properties often stem from the compounds' ability to inhibit cyclooxygenase enzymes, which play crucial roles in inflammatory response pathways. The structural features of the target compound, combining the pyrazole core with specific substituents, create a molecular profile conducive to interaction with key biological targets involved in pain and inflammation processes.
The methyl groups at positions 3 and 5 of the pyrazole ring likely contribute to the compound's lipophilicity, potentially enhancing its membrane permeability and bioavailability. The cyclopent-3-enyl substituent introduces a conformational element that may influence the molecule's binding affinity for specific protein targets. The iodine atom at the 4-position creates an electronegative region that could participate in halogen bonding interactions with target proteins, potentially enhancing the compound's pharmacological activity.
Chemical Reactivity
Nucleophilic Substitution Reactions
1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole exhibits distinctive reactivity patterns, particularly in nucleophilic substitution reactions. The iodine atom at the 4-position serves as an excellent leaving group, facilitating substitution by various nucleophiles under appropriate reaction conditions. This reactivity profile enables the transformation of the parent compound into a diverse array of derivatives with modified properties and potential applications.
The reactivity at the iodine position can be modulated through careful selection of reaction parameters, including solvent systems, temperature profiles, and catalytic conditions. The electronic influence of the adjacent pyrazole ring creates a reactive center that responds predictably to nucleophilic attack, making the compound a reliable synthetic intermediate in the preparation of more complex molecular structures.
Cross-Coupling Reactions
One of the most significant aspects of 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole's chemical behavior is its suitability for cross-coupling reactions. The iodine substituent at the 4-position makes the compound an excellent substrate for palladium-catalyzed transformations, particularly Sonogashira-type couplings. These reactions enable the formation of carbon-carbon bonds through coupling with terminal alkynes, creating direct pathways to structurally diverse derivatives.
Other cross-coupling methodologies, including Suzuki-Miyaura, Stille, and Negishi protocols, similarly leverage the reactivity of the carbon-iodine bond to introduce various carbon-based substituents. These synthetic transformations expand the compound's utility in organic synthesis, particularly in the construction of complex heterocyclic systems with potential applications in pharmaceutical research, material science, and related fields.
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